molecular formula C19H15ClN2O3S B5122551 5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide

5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide

Cat. No. B5122551
M. Wt: 386.9 g/mol
InChI Key: JQUWCJPNSYGTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide, also known as CMF, is a compound that has gained attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting CA IX, 5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide in lab experiments is its specificity for CA IX, which allows for targeted inhibition of cancer cells. However, one limitation is that it may not be effective against all types of cancer cells, and more research is needed to determine its efficacy in vivo.

Future Directions

For 5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide research include investigating its potential use in combination with other anticancer agents, as well as exploring its potential use in other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide for maximum efficacy.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyaniline to form 4-chloro-N-(2-methoxyphenyl)benzamide, which is then reacted with carbon disulfide and potassium hydroxide to form the thioamide derivative. The thioamide derivative is then reacted with furfurylamine to form 5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide.

Scientific Research Applications

5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide has been shown to have potential anticancer activity, particularly against breast and prostate cancer cells. It has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.

properties

IUPAC Name

5-(4-chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-24-16-5-3-2-4-14(16)21-19(26)22-18(23)17-11-10-15(25-17)12-6-8-13(20)9-7-12/h2-11H,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUWCJPNSYGTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide

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